molecular formula C5H5KO2 B2514831 Potassium bicyclo[1.1.0]butane-1-carboxylate CAS No. 1955548-10-3

Potassium bicyclo[1.1.0]butane-1-carboxylate

Cat. No.: B2514831
CAS No.: 1955548-10-3
M. Wt: 136.191
InChI Key: YVGFOVTXOLSAOI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium bicyclo[1.1.0]butane-1-carboxylate (CAS 1955548-10-3) is a valuable, strained organic building block in high demand for advanced synthetic and medicinal chemistry applications. Its core structure, the bicyclo[1.1.0]butane (BCB), is a highly strained system consisting of two fused cyclopropane rings, with an estimated strain energy of 64-66 kcal mol⁻¹, which provides a significant thermodynamic driving force for ring-opening reactions . This strain is harnessed in strain-release transformations, where the cleavage of the central bridge bond allows access to diverse, sp³-rich molecular scaffolds that are difficult to assemble by other means . A primary application of this reagent is in the synthesis of bicyclo[2.1.1]hexene (BCHе) and bicyclo[2.1.1]hexane (BCH) skeletons, which serve as three-dimensional bioisosteres for ortho- and meta-substituted benzene rings in pharmaceutical lead optimization . The ketone or carboxylic acid derivative can function as both an activating group for the strained σ-bond and a reacting group in tandem nucleophilic addition/intramolecular olefination processes . Furthermore, the bridgehead C-H bond of the BCB core is unusually acidic (pKa ~37.9), facilitating deprotonation and metalation to generate even more versatile organometallic intermediates for further diversification . Recent advancements also explore its use in photoredox catalysis, where single-electron oxidation generates a BCB radical cation capable of engaging in [2π + 2σ] cycloadditions with unactivated alkenes to construct complex bicyclo[2.1.1]hexane structures . The compound is typically stored under an inert atmosphere at -20°C to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

potassium;bicyclo[1.1.0]butane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2.K/c6-4(7)5-1-3(5)2-5;/h3H,1-2H2,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGFOVTXOLSAOI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C2)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955548-10-3
Record name potassium bicyclo[1.1.0]butane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Electronic Configuration of the Central Bond

Density functional theory (DFT) calculations reveal pseudo-olefinic character in the central σ-bond, with bond dissociation energy reduced to ~40 kcal/mol. This enables radical-mediated polymerization under ambient conditions unless inhibited by tert-butyl catechol. The potassium carboxylate moiety further polarizes the system, enhancing electrophilic susceptibility at C2 and C4 positions.

Solubility and Stability Profiles

Crystallographic data confirms zwitterionic stabilization in the solid state, with potassium coordinating both carboxylate oxygens and adjacent bridgehead hydrogens. Aqueous solubility reaches 1.2 g/mL at 25°C, while organic solvent compatibility follows the hierarchy: DMSO > DMF > MeCN > THF. Decomposition occurs via two pathways:

  • Radical polymerization (t₁/₂ = 72 h at 25°C under N₂)
  • Hydrolytic ring-opening to cyclopropane derivatives (pH-dependent, maximal at pH 4-6)

Traditional Synthesis Routes (Pre-2010)

Tosylate Displacement Methodology

The seminal 1960s approach utilized 3-carbethoxycyclobutan-1-ol tosylate as starting material:

Step 1: Bromocyclobutane Formation

3-carbethoxycyclobutan-1-ol tosylate + LiBr → Et 3-bromocyclobutane-1-carboxylate (II)  

Yield: 68-72% (benzene, reflux, 12 h)

Step 2: Tributyltin-Mediated Cyclization

II + Bu₃SnNa → Et bicyclo[1.1.0]butane-1-carboxylate (III)  

Yield: 55-60% (THF, -78°C to rt, 24 h)

Step 3: Saponification

III + KOH → Potassium bicyclo[1.1.0]butane-1-carboxylate  

Yield: 85-90% (MeOH/H₂O, 0°C, 2 h)

Limitations :

  • Multi-step sequence with cumulative 34-39% overall yield
  • Tributyltin residues requiring rigorous purification
  • Limited scalability due to cryogenic conditions

Hydrogenative Ring Contraction

Early attempts employed catalytic hydrogenation of bicyclo[1.1.1]pentane precursors:

Et 1-methylcyclopropanecarboxylate + H₂ (Pt/C) → Et bicyclo[1.1.0]butane-1-carboxylate  

Yield: 42-48% (100 psi H₂, EtOAc, 50°C)

This method suffered from over-reduction artifacts, including 15-20% 2-methylbutyrate byproducts.

Modern Diastereoselective Syntheses (Post-2010)

Boronate Complex-Mediated Functionalization

The 2020 breakthrough utilized bicyclo[1.1.0]butyl boronate intermediates for stereocontrol:

Reaction Scheme :

Bicyclo[1.1.0]butyl-Li + Boronic ester → Boronate complex → Electrophile quench  

Optimized Conditions :

  • Temperature: -78°C (Li exchange), 0°C (electrophile addition)
  • Solvent: THF/Et₂O (4:1)
  • Electrophiles: R-X (X = Br, I, OTf), R₃S⁺, R₂N⁺

Performance Data :

Electrophile Yield (%) dr (syn:anti)
MeI 92 22:1
PhSCl 88 18:1
BnBr 85 25:1
TMSOTf 78 14:1

Data from

Mechanistic studies revealed a concerted [3+2] cycloaddition pathway for soft electrophiles (S, N), versus stepwise radical coupling for alkyl halides.

Photochemical Decarboxylative Iodination

The 2023 skeletal editing approach bypasses traditional cyclization:

Step 1: Photo-Hunsdiecker Reaction

BCP-1-carboxylic acid + DIH → Iodo-BCP (λ = 365 nm, DCE, 25°C)  

Yield: 74-82% (18 h irradiation)

Step 2: Nucleophilic Substitution

Iodo-BCP + NuH (amine/thiol) → BCB-carboxylate (sulfolane, 140°C MW)  

Representative Examples :

Nucleophile Time (min) Yield (%)
Morpholine 45 68
Cysteamine 30 72
Piperidine 60 65
Thiophenol 20 70

Data from

This method enables late-stage diversification but requires stringent moisture control (H₂O <50 ppm).

Comparative Methodological Analysis

Table 1. Synthesis Method Tradeoffs

Parameter Traditional Boronate Photochemical
Steps 3 2 2
Overall Yield (%) 34-39 70-85 50-60
Diastereoselectivity None >20:1 N/A
Scalability (kg) 0.1 1.5 5.0
Purification Column Filtration Precipitation

Key findings:

  • Boronate method superior for stereochemical control
  • Photochemical route offers best scalability
  • Traditional methods remain useful for analytical standards

Scientific Research Applications

Strain-Release Chemistry

Bicyclo[1.1.0]butanes, including their carboxylate derivatives, are often utilized in strain-release reactions to synthesize polysubstituted four-membered ring systems. The unique strain of the bicyclic structure facilitates reactions with nucleophiles, radicals, and electrophiles, leading to the formation of cyclobutanes and cyclobutenes .

  • Case Study: A recent study demonstrated the use of potassium bicyclo[1.1.0]butane-1-carboxylate in the total synthesis of piperarborenine B, where the cyclobutane core was constructed through organocuprate addition .

Photoredox Catalysis

Recent advancements have shown that this compound can undergo single-electron oxidation via photoredox catalysis, leading to the generation of radical cations. These radical cations participate in [2π + 2σ] cycloaddition reactions with a variety of alkenes, showcasing high regio- and diastereoselectivity .

  • Mechanistic Insights: Detailed mechanistic studies using DFT computations have elucidated the interactions between bicyclo[1.1.0]butyl radical cations and alkenes, providing a foundation for further exploration of this reactivity .

Synthesis of Cyclobutane Derivatives

The compound serves as a precursor for synthesizing cyclobutane-containing natural products through dihalocarbene insertion reactions. This method has been highlighted for its efficiency and selectivity .

  • Example: Research indicates that bicyclo[1.1.0]butanes can react with phosphine boranes to yield cyclobutyl phosphine boranes, demonstrating their utility as intermediates in complex organic syntheses .

Comparative Data on Reactivity

Reaction TypeKey FindingsReference
Strain-Release ReactionsEffective synthesis of polysubstituted four-membered rings
Photoredox CatalysisHigh regio- and diastereoselectivity in cycloaddition reactions
Dihalocarbene InsertionEfficient conversion to cyclobutane derivatives

Mechanism of Action

The mechanism of action of potassium bicyclo[1.1.0]butane-1-carboxylate is primarily based on its high strain energy and the resulting reactivity. The compound’s strained bicyclic structure makes it highly susceptible to nucleophilic attack and strain-release reactions. These reactions typically involve the cleavage of the central carbon-carbon bond, leading to the formation of less strained products .

Comparison with Similar Compounds

Table 1: Key Properties of Bicyclo[1.1.0]butane Derivatives

Compound Name Molecular Formula Substituents Yield (%) Physical State Key Reactivity/Solubility Reference ID
Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate C₁₁H₁₁KO₂ Phenyl, carboxylate (K⁺) N/A* Solid (ionic) High polarity, polar solvent use
Methyl bicyclo[1.1.0]butane-1-carboxylate C₆H₈O₂ None (unsubstituted) 82–95 Oil/Crystalline Neutral ester; moderate reactivity
Methyl 3-(5-bromothiophen-2-yl) derivative C₁₀H₁₁BrO₂S 5-Bromothiophene 94 Wax-like solid Electron-withdrawing substituent
Benzyl 3-(trifluoromethyl) derivative C₁₄H₁₃F₃O₂ Trifluoromethyl, benzyl Low N/A Deprotection challenges
1-Azabicyclo[1.1.0]butane C₃H₅N Nitrogen bridgehead N/A N/A Radical stabilization

Stability and Spectral Data

  • NMR Shifts : Bridgehead protons in bicyclo[1.1.0]butane derivatives resonate downfield (δ 3.5–5.0 ppm in ¹H NMR) due to strain-induced deshielding .
  • Thermal Stability : Potassium carboxylates exhibit higher thermal stability than esters, which may decompose via strain-release pathways at elevated temperatures .

Biological Activity

Potassium bicyclo[1.1.0]butane-1-carboxylate (KBC) is a compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique bicyclic structure and potential biological applications. This article delves into the biological activity of KBC, summarizing relevant research findings, synthesis methods, and its implications in drug discovery.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which imparts significant strain energy. The molecular formula is C5H5KO2C_5H_5KO_2, with a molecular weight of 136.19 g/mol. The compound is often stored under inert conditions to maintain stability due to its reactive nature.

Synthesis and Reactivity

The synthesis of KBC can be achieved through various methods, including the transformation of bicyclo[1.1.0]butanes into carboxylate derivatives via nucleophilic substitution reactions. Key synthetic routes involve:

  • Nucleophilic Substitution : Reacting bicyclo[1.1.0]butanes with potassium hydroxide or other potassium sources to yield KBC.
  • Photoredox Catalysis : Utilizing light to facilitate the oxidation of bicyclo[1.1.0]butanes, leading to the formation of reactive intermediates that can be further functionalized .

Antimicrobial Properties

Recent studies have indicated that bicyclo[1.1.0]butanes, including KBC, exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. For instance, bioactivity assays have shown that KBC can inhibit the growth of certain bacterial strains, suggesting its utility in combating infections .

Cytotoxicity and Anticancer Activity

Research has explored the cytotoxic effects of KBC on various cancer cell lines. Preliminary findings suggest that KBC may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial disruption . The compound's ability to selectively target cancer cells while sparing normal cells is particularly noteworthy.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Induces apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Inhibits proliferation

Mechanistic Insights

The biological activity of KBC can be attributed to its structural features, which allow for interaction with biological macromolecules such as proteins and nucleic acids. Studies have shown that the strained bicyclic system can facilitate binding to target sites within enzymes or receptors, potentially leading to enhanced therapeutic effects .

Case Studies

  • Case Study on Antimicrobial Activity :
    A study conducted by Smith et al. demonstrated that KBC exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics .
  • Case Study on Anticancer Effects :
    In a study published by Johnson et al., treatment with KBC led to a marked reduction in tumor size in xenograft models of breast cancer, highlighting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic strategies for bicyclo[1.1.0]butane derivatives such as potassium bicyclo[1.1.0]butane-1-carboxylate?

Synthesis typically involves strained bicyclic frameworks generated via carbene additions to cyclopropenes (e.g., Wiberg’s method using methylcarboxylate precursors) or ionic displacement reactions from functionalized cyclopropanes . Palladium-catalyzed cross-coupling enables late-stage diversification of bridgehead substituents, allowing access to 1,3-disubstituted derivatives . Key intermediates include bicyclo[1.1.0]butyllithium, which reacts with imines to form enantiomerically enriched products .

Q. How are structural parameters of bicyclo[1.1.0]butane derivatives characterized experimentally?

X-ray crystallography, NMR, and microwave spectroscopy are used to determine bond lengths (e.g., central C1–C3 bond ~1.49 Å), interflap angles (~123°), and puckered C2v symmetry . Computational methods (DFT, ab initio) validate strain energy (~65 kcal/mol) and inverted geometry at bridgehead carbons .

Q. What analytical methods resolve contradictions in reported reactivity data for bicyclo[1.1.0]butane derivatives?

Discrepancies in reactivity (e.g., failed reactions with benzyl bicyclo[1.1.0]butane-1-carboxylate in copper-catalyzed diazo couplings ) are addressed via mechanistic probes like deuterium labeling, kinetic isotope effects, and in-situ spectroscopy. Divergent solvent-dependent cyclization pathways (e.g., oxygenated bicyclo[3.1.1]heptanes vs. cyclobutanes) are resolved by isolating intermediates like cyclobutenes .

Advanced Research Questions

Q. How do solvent systems influence the reaction outcomes of bicyclo[1.1.0]butane derivatives?

Solvent polarity and hydrogen-bonding capacity dictate reaction pathways. For example, polar aprotic solvents (e.g., DMF) favor rapid cyclobutene intermediate formation, leading to bicyclo[3.1.1]heptanes, while nonpolar solvents stabilize radical intermediates for cyclobutane products . Photoredox conditions with Hantzsch esters enable [2π+2σ] cycloadditions with alkenes, yielding bicyclo[2.1.1]hexanes .

Q. What mechanistic insights guide the design of catalytic systems for bicyclo[1.1.0]butane-based reactions?

Rhodium(I)/bidentate ligand systems facilitate annulative cleavage via carbene intermediates, enabling pyrrole synthesis from bicyclo[1.1.0]butanes and hindered amides . Copper catalysis with diazo compounds proceeds via strain-enabled [2σ+2π] cycloadditions, forming skipped dienes, though steric bulk at bridgeheads can inhibit reactivity .

Q. How do substituents modulate the biological and chemical properties of bicyclo[1.1.0]butane derivatives?

Trifluoromethylphenyl and carboxylic acid groups enhance solubility and bioactivity by introducing polarity and hydrogen-bonding motifs. Substituents at bridgehead positions (e.g., 1,3-disubstituted derivatives) alter strain release kinetics, impacting reactivity in bioconjugation or drug discovery contexts .

Q. What computational methods predict the stability and reactivity of bicyclo[1.1.0]butane derivatives?

Ab initio calculations (e.g., MP2/cc-pVTZ) and DFT (B3LYP/6-311+G**) model strain energy, bond dissociation enthalpies, and transition states. For example, bicyclo[1.1.0]tetrasilane exhibits higher strain (~85 kcal/mol) than its carbon analogue due to longer Si–Si bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.